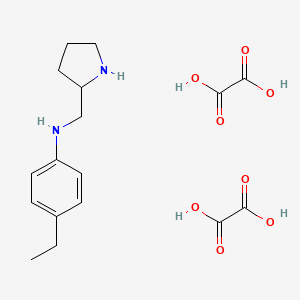

4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate, commonly known as EPMAD, is a chemical compound with a variety of uses in research and laboratory experiments. It is an organic compound composed of a nitrogen atom, two oxygen atoms, a carbon atom, and an ethyl group. This compound has been studied extensively in recent years, and its applications in scientific research have been steadily increasing.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands

Benzyl and ethyl groups were introduced to pyridine and aniline ligands in diiron(II) complexes to mimic the active site of soluble methane monooxygenase (MMOH). This study demonstrated the synthesis and characterization of these complexes, providing a foundation for understanding the oxygenation behavior of similar substituted aniline compounds (Carson & Lippard, 2006).

Efficient Synthesis of Pyrrolidinone Derivatives

A new method was developed for the synthesis of highly substituted pyrrolidinone derivatives through a three-component one-pot reaction involving aniline. This research underscores the importance of aniline derivatives in synthesizing complex organic compounds with potential biological and industrial applications (Ahankar et al., 2021).

Applications in Corrosion Inhibition and Catalysis

Corrosion Inhibition by Pyridine Derivatives

A study on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid highlights the utility of such compounds in protecting metals against corrosion. The mixed-type inhibition efficiency and adsorption behavior offer insights into the protective mechanisms of related aniline derivatives (Xu et al., 2015).

Copper-Catalyzed Synthesis of Indoline-2,3-diones

Research demonstrating a copper-catalyzed acylation of secondary anilines with ethyl glyoxalate to produce indoline-2,3-dione derivatives illustrates the catalytic potential of aniline derivatives in synthesizing valuable organic compounds with possible pharmaceutical applications (Liu et al., 2013).

Eigenschaften

IUPAC Name |

4-ethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2C2H2O4/c1-2-11-5-7-12(8-6-11)15-10-13-4-3-9-14-13;2*3-1(4)2(5)6/h5-8,13-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDROPXSPBVSLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)